(6-Hydroxy-2-(4-hydroxy-phenyl)benzo(b)thiophen-3-yl)-(4-(4-isopropylpiperazin-1-yl)-phenyl)methanone
Overview
Description
This compound is a second-generation selective estrogen receptor modulator (SERM) used to prevent osteoporosis in postmenopausal women . It has estrogen agonist effects on bone and cholesterol metabolism but behaves as a complete estrogen antagonist on mammary gland and uterine tissue .
Synthesis Analysis
The synthesis of this compound is complex and involves multiple stages. It is an impurity of the nonsteroidal, selective estrogen receptor modulator (SERM), Raloxifene .Molecular Structure Analysis
The molecular formula of this compound is C28H27NO4S . It has a complex structure with multiple functional groups, including hydroxy, phenyl, and thiophen groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 473.58 . It has a predicted melting point of >109°C (dec.) and a predicted boiling point of 681.3±55.0 °C . The predicted density is 1.289±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : A study by Ashok et al. (2017) describes the solvent-free microwave-assisted synthesis of substituted methanones, which are structurally related to the compound . This method may be applicable for synthesizing variations of the specified compound (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).
Chemical Reactions and Derivatives : Research by Chen et al. (2017) involved a Pd(II)-catalyzed reaction to create 2-substituted benzo[b]thiophenes, offering insights into the chemical behavior and potential derivatives of similar compounds (Chen, Xiang, Yang, & Zhou, 2017).
Biological and Pharmaceutical Applications
Antimicrobial Activity : A study by Landage et al. (2019) on related compounds highlights their potential in antimicrobial applications. These findings could be relevant for exploring the antimicrobial properties of the specified compound (Landage, Thube, & Karale, 2019).
Anticancer Potential : Xu et al. (2017) conducted a study demonstrating that certain derivatives show potential as anticancer agents. This suggests possible applications for the compound in cancer research (Xu, Pan, Wang, Li, Peng, Wei, Chen, & Zheng, 2017).
Material Science and Other Applications
Fluorescence and Photostability : A study by Jadhav et al. (2018) on fluorescent monoazo disperse dyes based on similar compounds highlights potential applications in material science, particularly in areas requiring fluorescence and photostability (Jadhav, Shinde, & Sekar, 2018).
- be720b8e98/?utm_source=chatgpt).
properties
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3S/c1-18(2)29-13-15-30(16-14-29)21-7-3-19(4-8-21)27(33)26-24-12-11-23(32)17-25(24)34-28(26)20-5-9-22(31)10-6-20/h3-12,17-18,31-32H,13-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEOPHGPHCWOAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472568 | |
Record name | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]methanone | |
CAS RN |
849662-80-2 | |
Record name | Y134 compound | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849662802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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